molecular formula C8H6F3NO B2387428 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone CAS No. 1245522-62-6

1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B2387428
CAS No.: 1245522-62-6
M. Wt: 189.137
InChI Key: PUVNZLXMNYEVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group.

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone are currently unknown. This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond

Mode of Action

It’s known that the trifluoromethyl group often contributes to the biological activity of many drugs, possibly by enhancing lipophilicity and metabolic stability .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 233.7±40.0 °C and a density of 1.280±0.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in an inert atmosphere at room temperature . .

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone typically involves the following steps:

    Fluorination of Pyridine Derivatives: The process begins with the fluorination of pyridine derivatives to introduce the trifluoromethyl group.

    Acylation Reaction: The next step involves the acylation of the fluorinated pyridine derivative.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-4-7(6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNZLXMNYEVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245522-62-6
Record name 1-[3-(trifluoromethyl)pyridin-4-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.